Ethyl (6-aminoacridin-3-yl)carbamate
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Overview
Description
Ethyl (6-aminoacridin-3-yl)carbamate is a chemical compound with the molecular formula C16H15N3O2. It is a derivative of acridine, a heterocyclic organic compound that is known for its wide range of applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of an ethyl carbamate group attached to the 6-aminoacridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6-aminoacridin-3-yl)carbamate typically involves the reaction of 6-aminoacridine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-aminoacridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl (6-aminoacridin-3-yl)amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl (6-aminoacridin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl (6-aminoacridin-3-yl)carbamate involves its interaction with biological macromolecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the replication process. This property is particularly useful in the development of anticancer agents. Additionally, the compound can interact with enzymes and proteins, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate compound known for its presence in fermented foods and beverages.
6-Aminoacridine: The parent compound of ethyl (6-aminoacridin-3-yl)carbamate, known for its antiseptic properties.
Acridine orange: A derivative of acridine used as a nucleic acid-selective fluorescent cationic dye.
Uniqueness
This compound is unique due to the combination of the acridine moiety and the ethyl carbamate group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
192513-10-3 |
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Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
ethyl N-(6-aminoacridin-3-yl)carbamate |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-16(20)18-13-6-4-11-7-10-3-5-12(17)8-14(10)19-15(11)9-13/h3-9H,2,17H2,1H3,(H,18,20) |
InChI Key |
CPSNPEVCBLXFRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N |
Origin of Product |
United States |
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